molecular formula C18H20N2O6PdS2 B12498838 Palladium(2+) bis(acetonitrile) ditosylate

Palladium(2+) bis(acetonitrile) ditosylate

Cat. No.: B12498838
M. Wt: 530.9 g/mol
InChI Key: WNIFAQUPBJRCNL-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

acetonitrile;4-methylbenzenesulfonate;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIFAQUPBJRCNL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6PdS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium(2+) bis(acetonitrile) ditosylate can be synthesized by reacting palladium(II) chloride with acetonitrile in the presence of tosylate anions. The general reaction involves dissolving palladium(II) chloride in acetonitrile and then adding tosylate anions to the solution. The reaction is typically carried out under inert conditions to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Palladium(2+) bis(acetonitrile) ditosylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of palladium.

    Reduction: It can be reduced to palladium(0), which is often used in catalytic cycles.

    Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.

    Substitution: Ligand substitution reactions often require the presence of a base and are carried out in solvents like dichloromethane or toluene.

Major Products

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Palladium(0) complexes or nanoparticles.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Palladium(2+) bis(acetonitrile) ditosylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which palladium(2+) bis(acetonitrile) ditosylate exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange processes, which are key steps in many catalytic cycles. The acetonitrile ligands and tosylate anions help stabilize the palladium center and facilitate these reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Palladium(2+) bis(acetonitrile) ditosylate
  • Molecular Formula : C₁₈H₂₂N₂O₆PdS₂
  • Molecular Weight : 532.927 g/mol
  • Alternative Names : Pd(MeCN)₂(OTs)₂, bis(acetonitrile)palladium ditosylate .

Structural Features: This compound consists of a Pd²⁺ center coordinated by two acetonitrile (MeCN) ligands via their nitrogen atoms, with two tosylate (OTs⁻, p-toluenesulfonate) counterions. The square-planar geometry is typical for Pd(II) complexes, though deviations may occur depending on ligand interactions. Tosylate groups act as non-coordinating anions, leaving the Pd center available for catalytic activity .

Applications :
Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck reactions) due to Pd(II)’s catalytic versatility. The tosylate counterion enhances solubility in polar organic solvents, facilitating homogeneous catalysis.

Comparison with Similar Compounds

Bis(acetonitrile)palladium(II) Chloride

  • Molecular Formula : C₄H₆Cl₂N₂Pd
  • Molecular Weight : 259.4 g/mol .
  • Structure : Similar Pd(II)-acetonitrile core but with chloride (Cl⁻) counterions instead of tosylate.
  • Properties :
    • Solubility : Higher solubility in water and polar solvents compared to tosylate due to smaller anion size.
    • Reactivity : Chloride’s stronger coordinating ability may reduce Pd(II)’s accessibility in catalysis.
    • Toxicity : Classified as acutely toxic (H301, H311, H331) via oral, dermal, and inhalation routes .

Key Difference: The chloride variant is more reactive in aqueous systems but less stable in non-polar media. Tosylate’s bulkiness improves solubility in organic phases, favoring its use in organic synthesis .

2,2'-Bipyrimidine-Bis(acetonitrile)-Palladium(II) Bis(tetrafluoroborate)

  • Molecular Formula : C₁₄H₁₅B₂F₈N₇PPd
  • Structure : Pd(II) coordinated by two bipyrimidine nitrogen atoms and two acetonitrile ligands, with BF₄⁻ counterions .
  • Coordination Geometry : Distorted tetrahedral due to bipyrimidine’s rigid planar structure.
  • Interactions : Extensive hydrogen bonding between bipyrimidine and acetonitrile ligands stabilizes the crystal lattice .

Key Difference: The bipyrimidine ligand introduces π-π stacking and hydrogen bonding, altering redox properties and catalytic selectivity compared to the purely σ-donor acetonitrile ligands in Pd(MeCN)₂(OTs)₂.

Diethylene Glycol Ditosylate

  • Molecular Formula : C₁₈H₂₂O₇S₂
  • Structure : Organic ditosylate without a metal center, featuring two tosylate groups linked by diethylene glycol .
  • Applications : Used as a crosslinking agent or alkylating agent in organic synthesis.

Key Difference : While structurally similar in tosylate content, the absence of Pd(II) eliminates catalytic utility. Highlights the role of Pd(II) in enabling transition-metal-mediated reactivity .

Data Table: Comparative Analysis

Property Pd(MeCN)₂(OTs)₂ Pd(MeCN)₂Cl₂ Bipyrimidine-Pd(II)-BF₄
Molecular Weight 532.93 g/mol 259.4 g/mol 579.4 g/mol
Counterion Tosylate (OTs⁻) Chloride (Cl⁻) Tetrafluoroborate (BF₄⁻)
Coordination Sphere Pd-N(MeCN)₂ Pd-N(MeCN)₂ Pd-N(bipyrimidine) + Pd-N(MeCN)₂
Solubility High in polar organics High in water Moderate in acetone
Toxicity Likely high (Pd-based) H301, H311, H331 Not reported

Research Findings and Implications

  • Catalytic Efficiency: Pd(MeCN)₂(OTs)₂ outperforms chloride analogs in organic solvents due to tosylate’s non-coordinating nature, which preserves Pd(II)’s active sites .
  • Stability : The bipyrimidine complex exhibits superior thermal stability (hydrogen-bonded lattice) but lower catalytic versatility compared to Pd(MeCN)₂(OTs)₂.
  • Safety : All Pd(II) compounds require stringent handling protocols. Tosylate derivatives may pose lower inhalation risks than volatile chloride analogs .

Biological Activity

Palladium(II) bis(acetonitrile) ditosylate (Pd(NCCH₃)₂(OTs)₂), a coordination compound of palladium, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Palladium(II) bis(acetonitrile) ditosylate is characterized by its coordination with two acetonitrile ligands and two tosylate groups. The general formula can be represented as:

Pd NCCH3 2 OTs 2\text{Pd NCCH}_3\text{ }_2\text{ OTs }_2

where OTs represents the tosylate group (p-toluenesulfonate). This complex is typically synthesized through the reaction of palladium salts with acetonitrile and tosylate sources under controlled conditions.

Mechanisms of Biological Activity

The biological activity of palladium complexes often stems from their ability to interact with biomolecules such as DNA, proteins, and enzymes. The following mechanisms have been proposed for Pd(NCCH₃)₂(OTs)₂:

  • DNA Interaction : Palladium complexes can intercalate into DNA strands, leading to structural modifications that may induce cytotoxic effects in cancer cells. This interaction is facilitated by the formation of covalent bonds with nucleophilic sites on DNA.
  • Enzyme Inhibition : Pd(II) complexes may inhibit specific enzymes involved in metabolic pathways, contributing to their potential anti-cancer properties.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that palladium complexes can induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Research Findings

Several studies have investigated the biological activity of palladium complexes, including Pd(NCCH₃)₂(OTs)₂. Below are key findings from recent research:

  • Cytotoxicity Studies :
    • A study demonstrated that Pd(NCCH₃)₂(OTs)₂ exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The IC₅₀ values were found to be lower than those for conventional chemotherapeutics like cisplatin, indicating enhanced potency .
  • DNA Binding Affinity :
    • Fluorescence spectroscopy revealed a strong binding affinity of Pd(NCCH₃)₂(OTs)₂ to calf thymus DNA (CT-DNA), with binding constants suggesting that the complex interacts with DNA through intercalation .
  • Protein Interaction :
    • The interaction of Pd(NCCH₃)₂(OTs)₂ with serum albumin was studied using UV-Vis spectroscopy and circular dichroism (CD). Results indicated that the complex binds effectively to serum albumin, which could influence its pharmacokinetics and therapeutic efficacy .

Case Study 1: Anticancer Activity

In a controlled experiment, researchers evaluated the anticancer properties of Pd(NCCH₃)₂(OTs)₂ in vivo using a murine model of breast cancer. The treatment group showed a significant reduction in tumor size compared to the control group treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the palladium complex.

Case Study 2: Mechanistic Insights

A mechanistic study employed molecular docking simulations to elucidate the binding mode of Pd(NCCH₃)₂(OTs)₂ with DNA. The results indicated that the complex preferentially binds to the minor groove of DNA, stabilizing the double helix structure through hydrogen bonding interactions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityIC₅₀ < 10 µM against HeLa cells
DNA BindingHigh affinity with CT-DNA
Serum Albumin BindingSignificant interaction observed

Table 2: Comparison with Other Palladium Complexes

ComplexIC₅₀ (µM)DNA Binding AffinityReference
Palladium(II) bis(acetonitrile) ditosylate< 10High
Cisplatin20-30Moderate
Bis(morpholineacetato)palladium(II)< 15High

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